molecular formula C8H16O6 B211163 Ethyl D-glucopyranoside CAS No. 3198-49-0

Ethyl D-glucopyranoside

Cat. No.: B211163
CAS No.: 3198-49-0
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-JAJWTYFOSA-N
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Description

Ethyl D-glucopyranoside is a glycoside derived from D-glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound exists in both alpha and beta anomeric forms, with the beta form being more common. This compound is known for its role in various biochemical processes and its presence in natural products.

Mechanism of Action

Ethyl D-glucopyranoside, also known as Ethyl glucoside, is a phenolic compound that has been identified in various biological contexts. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that similar compounds, such as flavonoids, have been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion .

Mode of Action

It has been identified as a chemoattractant for ralstonia solanacearum, a phytopathogenic bacterium . This suggests that it may interact with bacterial receptors, influencing their chemotactic behavior.

Biochemical Pathways

Given its role as a chemoattractant for ralstonia solanacearum , it may influence bacterial chemotaxis pathways.

Result of Action

This compound has been shown to exhibit unambiguous activity as a chemoattractant at concentrations above 1 µmol/disc . Its stereoisomers and D-glucose were found to be inactive . This suggests that its molecular and cellular effects are specific and stereosensitive.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its role as a chemoattractant was discovered in the context of tomato root exudates , suggesting that its activity may be influenced by the specific chemical environment of these exudates.

Biochemical Analysis

Biochemical Properties

Ethyl D-glucopyranoside is involved in various biochemical reactions. It has been identified as a chemoattractant for Ralstonia solanacearum, a phytopathogenic bacterium . This suggests that this compound interacts with specific receptors or proteins in the bacterium, leading to chemotaxis .

Cellular Effects

In terms of cellular effects, this compound has been found to influence the proliferation of normal human dermal fibroblasts (NHDF) and the production of collagen I . This suggests that this compound can influence cell function and cellular metabolism .

Molecular Mechanism

It is known that the compound can form and break acetals, particularly at the anomeric carbon of sugars . This suggests that this compound may interact with biomolecules through the formation and cleavage of glycosidic bonds .

Temporal Effects in Laboratory Settings

It has been observed that the compound can increase the proliferation of NHDF and the amount of collagen I produced by these cells . This suggests that this compound may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the glycosylation process, a metabolic pathway where a glycosyl group is added to a molecule . This process is crucial in the formation of glycosides, glycolipids, and glycoproteins .

Transport and Distribution

Given its role as a chemoattractant, it is likely that the compound is transported and distributed in a manner that allows it to interact with specific receptors or proteins .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that the compound is localized in areas of the cell where it can interact with specific receptors or proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. The reaction typically involves heating D-glucose with ethanol and a catalytic amount of sulfuric acid, leading to the formation of this compound via glycosidic bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl D-glucopyranoside has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl D-glucopyranoside can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It has different solubility and reactivity properties.

    Propyl D-glucopyranoside: Contains a propyl group, leading to variations in hydrophobicity and interaction with biological membranes.

    Butyl D-glucopyranoside:

Uniqueness: this compound is unique due to its optimal balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022027
Record name Ethyl D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34625-23-5, 30285-48-4
Record name Ethyl glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34625-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl glucoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl D-glucopyranoside
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl D-glucoside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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